An In-Depth Technical Guide to the Chemical Structure and Stereocenters of 2-Methyl-5-(propan-2-YL)pyrrolidine
An In-Depth Technical Guide to the Chemical Structure and Stereocenters of 2-Methyl-5-(propan-2-YL)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of 2-Methyl-5-(propan-2-YL)pyrrolidine. As a foundational scaffold in medicinal chemistry and catalysis, a thorough understanding of its three-dimensional arrangement is critical for harnessing its full potential in the design of novel therapeutics and chiral ligands. This document moves beyond a cursory overview to delve into the nuances of its stereoisomerism, supported by established synthetic strategies and characterization principles.
Unveiling the Core Structure: Nomenclature and Properties
2-Methyl-5-(propan-2-YL)pyrrolidine, also known as 2-methyl-5-isopropylpyrrolidine, is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a five-membered, nitrogen-containing heterocycle that is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] The substituents at the 2 and 5 positions, a methyl group and an isopropyl group respectively, significantly influence its chemical and physical properties, as well as its biological activity.[2]
| Property | Value |
| IUPAC Name | 2-methyl-5-(propan-2-yl)pyrrolidine |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| Canonical SMILES | CC1CCC(N1)C(C)C |
| InChI Key | BEJRBFAMOYPEQZ-UHFFFAOYSA-N |
The Critical Dimension: Stereochemistry and Stereocenters
The defining feature of 2-Methyl-5-(propan-2-YL)pyrrolidine from a drug design and catalysis perspective is its stereochemistry. The molecule possesses two stereocenters, at the C2 and C5 positions of the pyrrolidine ring, where the methyl and isopropyl groups are attached. The presence of two stereocenters gives rise to a total of 2² = 4 possible stereoisomers.
These stereoisomers are grouped into two pairs of enantiomers, which are diastereomers of each other. The relative orientation of the methyl and isopropyl groups determines whether the diastereomer is cis (on the same side of the ring) or trans (on opposite sides of the ring).
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Cis Isomers: (2R, 5S)-2-methyl-5-(propan-2-yl)pyrrolidine and (2S, 5R)-2-methyl-5-(propan-2-yl)pyrrolidine. These are a pair of enantiomers where the methyl and isopropyl groups are on the same face of the pyrrolidine ring.
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Trans Isomers: (2R, 5R)-2-methyl-5-(propan-2-yl)pyrrolidine and (2S, 5S)-2-methyl-5-(propan-2-yl)pyrrolidine. This pair of enantiomers has the methyl and isopropyl groups on opposite faces of the ring.
The C2-symmetry often found in trans-2,5-disubstituted pyrrolidines has made them particularly valuable as chiral ligands in asymmetric catalysis.[1]
Stereoselective Synthesis: Strategies and Methodologies
The synthesis of specific stereoisomers of 2,5-disubstituted pyrrolidines is a significant area of research, with numerous strategies developed to control the stereochemical outcome.[1] Common approaches include the use of chiral starting materials (the "chiral pool" approach) or the application of asymmetric catalysis.
Chiral Pool Synthesis: An Exemplary Protocol
One of the most common and reliable methods for synthesizing enantiopure 2,5-disubstituted pyrrolidines is to start from readily available chiral precursors, such as the amino acid L-proline or its derivative, pyroglutamic acid.[1] The inherent chirality of the starting material is used to direct the stereochemistry of the final product.
The following is a representative, multi-step protocol illustrating the synthesis of a trans-2,5-disubstituted pyrrolidine, which can be adapted for the synthesis of 2-Methyl-5-(propan-2-YL)pyrrolidine.
Protocol: Stereoselective Synthesis of a trans-2,5-Disubstituted Pyrrolidine from (S)-Prolinol
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Protection of the Amine and Alcohol:
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Dissolve (S)-prolinol in a suitable solvent such as dichloromethane.
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Add a protecting group for the amine, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.
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Protect the primary alcohol, for instance, as a silyl ether using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.
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Oxidation of the Alcohol to an Aldehyde:
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Employ a mild oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation, to convert the protected primary alcohol to the corresponding aldehyde.
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Grignard Addition to the Aldehyde:
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React the aldehyde with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) at low temperature (e.g., -78 °C) to introduce the isopropyl group. This reaction typically proceeds with a degree of diastereoselectivity.
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Deprotection and Cyclization:
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Remove the silyl protecting group from the alcohol using a fluoride source like tetrabutylammonium fluoride (TBAF).
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Activate the newly formed secondary alcohol for intramolecular cyclization. This can be achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.
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The subsequent intramolecular Sₙ2 reaction, often promoted by a base, will lead to the formation of the pyrrolidine ring.
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Deprotection of the Amine:
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Remove the Boc protecting group from the nitrogen atom using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final trans-2-methyl-5-isopropylpyrrolidine.
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Characterization of Stereoisomers: Spectroscopic Signatures
¹H NMR Spectroscopy:
The relative stereochemistry of the C2 and C5 substituents influences the chemical shifts and coupling constants of the pyrrolidine ring protons.
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Cis Isomers: In the cis configuration, the protons on C2 and C5 are on the opposite face of the ring to the bulky substituents. This can lead to different shielding and deshielding effects compared to the trans isomer.
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Trans Isomers: In the trans configuration, one of the protons at C2 or C5 is on the same face as a bulky substituent, which can cause it to be more shielded (shifted upfield) in the ¹H NMR spectrum. The coupling constants between the protons on C2, C3, C4, and C5 can also differ significantly between the cis and trans isomers, providing further structural information.
¹³C NMR Spectroscopy:
The carbon chemical shifts of the pyrrolidine ring are also sensitive to the stereochemistry at C2 and C5. Steric compression between the substituents in the cis isomer can cause the signals for the ring carbons to appear at a different chemical shift compared to the less sterically hindered trans isomer.
Chiral Chromatography:
To separate and analyze the enantiomers of a specific diastereomer (e.g., the cis pair), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Applications and Future Directions
The pyrrolidine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities.[2] The specific stereoisomers of 2-Methyl-5-(propan-2-YL)pyrrolidine could serve as valuable building blocks for the synthesis of novel pharmaceuticals. Furthermore, the chiral nature of this molecule makes it a promising candidate for use as a ligand in asymmetric catalysis or as a chiral auxiliary in organic synthesis.[1]
Future research in this area will likely focus on the development of more efficient and highly stereoselective synthetic routes to access all four stereoisomers of 2-Methyl-5-(propan-2-YL)pyrrolidine in high purity. This will enable a more thorough investigation of their individual biological activities and catalytic properties, ultimately unlocking their full potential in the fields of medicine and chemistry.
References
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Lazib, Y., Naves, J. G., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 786-800. Available at: [Link]
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PubChem. trans-2-Methyl-5-isopropylhexa-2,5-dienal. Available at: [Link]
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Redford, J. E., McDonald, R. I., Rigsby, M. L., Wiensch, J. D., & Stahl, S. S. (2012). Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tBu-Sulfinamide Nucleophiles. Organic Letters, 14(5), 1242–1245. Available at: [Link]
